2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
This compound is an acetamide derivative featuring a 3-methylphenoxy group linked to the methylene carbon of the acetamide backbone and a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl moiety.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-12-28(25,26)23-11-5-7-17-9-10-18(14-20(17)23)22-21(24)15-27-19-8-4-6-16(2)13-19/h4,6,8-10,13-14H,3,5,7,11-12,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHGJSYQIPCVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The compound’s key structural features are compared below with analogs from the evidence:
*Estimated based on structural similarity.
Key Observations:
- Isobutyryl (G511-0403) offers a branched hydrophobic chain, which may enhance membrane permeability but reduce aqueous solubility .
- Phenoxy Substituents: 3-Methylphenoxy (target) balances lipophilicity (logP ~3.0*) with moderate steric effects. 4-Methoxyphenoxy () increases electron-donating capacity and logP due to the methoxy group’s hydrophobicity .
Physicochemical and Pharmacokinetic Properties
Table: Computed Properties of Key Analogs
*Estimates for the target compound are based on substituent contributions.
- Lipophilicity : The target compound’s logP (~3.0) is comparable to L763-0145 (3.326), suggesting similar membrane permeability. The phenylsulfonyl analog’s higher molecular weight (452.5) may reduce bioavailability .
Q & A
Q. How can the multi-step synthesis of this compound be optimized for yield and purity?
- Methodological Answer : Optimize reaction parameters step-wise:
- Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation or reductive amination (e.g., using NaBH/AcOH) under inert atmosphere .
- Step 2 : Introduce the propane-1-sulfonyl group using propane-1-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Step 3 : Acetamide coupling via nucleophilic acyl substitution (e.g., EDCI/HOBt in DMF) .
- Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or recrystallization from ethanol .
- Monitoring : Track intermediates via H NMR (e.g., disappearance of NH peaks) and LC-MS .
Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a gradient elution (e.g., 30% → 70% acetonitrile in 20 min) to assess purity (>95% by UV at 254 nm) .
- NMR : Confirm regiochemistry via H-C HSQC (e.g., methylphenoxy protons at δ 6.8–7.2 ppm; tetrahydroquinoline CH at δ 2.5–3.5 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H] calculated for CHNOS: 413.1534) .
Q. How to identify biological targets using affinity-based proteomics?
- Methodological Answer :
- Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide for UV crosslinking .
- Pull-down assays : Use biotin-streptavidin affinity followed by LC-MS/MS proteomics .
- SPR analysis : Measure binding kinetics (k/k) to purified receptors (e.g., GPCRs) .
Q. What are the degradation pathways in physiological conditions?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and identify metabolites via UPLC-QTOF .
- Major pathways :
- Oxidation : CYP3A4-mediated hydroxylation of the methylphenoxy group .
- Hydrolysis : Esterase cleavage of the acetamide (pH-dependent) .
Q. How to address reproducibility challenges in scaled-up synthesis?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonylation completeness .
- Quality-by-design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., stoichiometry, mixing speed) .
- Batch records : Document deviations (e.g., >2% impurity by HPLC triggers reprocessing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
